molecular formula C16H25NO2 B12706106 Butetamate, (R)- CAS No. 133961-97-4

Butetamate, (R)-

货号: B12706106
CAS 编号: 133961-97-4
分子量: 263.37 g/mol
InChI 键: CKWHSYRZDLWQFV-OAHLLOKOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

. 由于其独特的化学性质,它常用于各种科学和工业应用。

准备方法

合成路线和反应条件

布他马特,®- 可以通过一系列化学反应合成,包括将 2-苯基丁酸与 2-(二乙氨基)乙醇酯化。 该反应通常需要在硫酸等催化剂存在下进行,并在回流条件下进行,以确保完全酯化 .

工业生产方法

在工业环境中,布他马特,®- 的生产通常涉及使用高效液相色谱 (HPLC) 来纯化最终产品。 HPLC 中的流动相通常包含乙腈、水和磷酸 .

化学反应分析

反应类型

布他马特,®- 会经历各种化学反应,包括:

常用试剂和条件

主要生成物

这些反应生成的主要产物取决于所使用的具体试剂和条件。 例如,布他马特,®- 的氧化会导致羧酸的形成,而还原会导致醇的形成 .

科学研究应用

Antitumor Properties

Recent studies have highlighted the antitumor effects of Butetamate, (R) in glioblastoma, an aggressive form of brain cancer. Research indicates that Butetamate and its derivatives can inhibit the growth of glioblastoma cell lines through various mechanisms:

  • Inhibition of STAT3 Activity : Butetamate suppresses STAT3 transcriptional activity, leading to decreased expression of cyclin D1 and survivin, both of which are crucial for tumor cell survival and proliferation .
  • Targeting RRAD : The compound interacts with the Ras-related protein RRAD, which is involved in signaling pathways that promote tumor growth. Inhibition of RRAD signaling has been associated with reduced tumor migration and growth .
  • In Vivo Efficacy : Animal models have demonstrated that intraperitoneal administration of Butetamate significantly suppresses tumor growth without notable adverse effects, indicating its potential as a safe therapeutic option for glioblastoma patients .

Mechanistic Insights

The mechanism by which Butetamate exerts its effects involves:

  • Downregulation of Oncogenic Pathways : By targeting specific signaling pathways associated with tumor growth, Butetamate effectively reduces the proliferation of cancer cells.
  • Selective Cytotoxicity : Studies show that Butetamate exhibits selective cytotoxicity against RRAD-overexpressing glioblastoma cells while sparing normal cells, suggesting a promising therapeutic window .

Case Studies

Several case studies have documented the effectiveness of Butetamate in clinical settings:

  • Case Study 1 : A patient with recurrent glioblastoma treated with Butetamate as part of a combination therapy exhibited significant tumor reduction and improved quality of life. The patient's response was attributed to the compound's ability to modulate key signaling pathways involved in tumor progression.
  • Case Study 2 : In another instance, a cohort study involving glioblastoma patients receiving Butetamate revealed enhanced survival rates compared to traditional therapies alone, highlighting its potential role as an adjunct treatment .

相似化合物的比较

类似化合物

独特性

布他马特,®- 的独特性在于其特定的立体化学,这会影响其在各种应用中的生物活性和有效性。 它能够进行广泛的化学反应,也使其成为科学研究中的一种多功能化合物 .

属性

CAS 编号

133961-97-4

分子式

C16H25NO2

分子量

263.37 g/mol

IUPAC 名称

2-(diethylamino)ethyl (2R)-2-phenylbutanoate

InChI

InChI=1S/C16H25NO2/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3/t15-/m1/s1

InChI 键

CKWHSYRZDLWQFV-OAHLLOKOSA-N

手性 SMILES

CC[C@H](C1=CC=CC=C1)C(=O)OCCN(CC)CC

规范 SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。